Carbaphosphonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbaphosphonate can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the use of phosphorous acid (H₃PO₃) to produce a phosphonic acid functional group simultaneously with the formation of the phosphorus-carbon bond .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Carbaphosphonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Ketothis compound
Reduction: Alcohol derivatives of this compound
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Carbaphosphonate has a wide range of scientific research applications:
Mechanism of Action
Carbaphosphonate exerts its effects by inhibiting the enzyme dehydroquinate synthase, which is involved in the shikimate pathway . This pathway is essential for the synthesis of chorismate, a precursor for aromatic amino acids. By inhibiting this enzyme, this compound disrupts the production of these amino acids, leading to antimicrobial and herbicidal effects . The molecular targets include the active site of dehydroquinate synthase, where this compound binds and prevents the enzyme’s catalytic activity .
Comparison with Similar Compounds
Carbaphosphonate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Ketothis compound: A reactive intermediate formed during the oxidation of this compound.
Phosphonic acids: These compounds share the phosphonic acid functional group but differ in their overall structure and reactivity.
Bisphosphonates: Used clinically to inhibit bone resorption, bisphosphonates have a similar phosphorus-carbon bond but are used for different applications.
Properties
IUPAC Name |
(1S,3S,4S,5R)-1,3,4-trihydroxy-5-(phosphonomethyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O8P/c9-5-2-8(13,7(11)12)1-4(6(5)10)3-17(14,15)16/h4-6,9-10,13H,1-3H2,(H,11,12)(H2,14,15,16)/t4-,5-,6-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLICLLAHMTUPK-TYQACLPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C[C@@]1(C(=O)O)O)O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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